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Abstract
Laniquidar (R101933) is a potent, third-generation, non-competitive inhibitor of P-glycoprotein

(P-gp, ABCB1), a key transporter involved in multidrug resistance (MDR) in cancer. This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and biological activities of Laniquidar. Detailed experimental protocols for key in

vitro assays are provided to enable researchers to effectively utilize this compound in their

studies. Furthermore, this document includes visualizations of the proposed mechanism of

action and a representative experimental workflow to facilitate a deeper understanding of its

function and application. Despite its promise in preclinical studies, the clinical development of

Laniquidar was discontinued due to low bioavailability and high inter-patient variability.[1]

Nevertheless, it remains a valuable tool for in vitro and in vivo research aimed at understanding

and overcoming P-gp-mediated MDR.

Chemical Structure and Physicochemical Properties
Laniquidar is a benzazepine derivative with the chemical name methyl 11-(1-(4-quinolin-2-

ylmethoxy)phenethyl)piperidin-4ylidene)-6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepine-3-

carboxylate.[1] Its chemical structure and key physicochemical properties are summarized

below.

Table 1: Chemical and Physicochemical Properties of Laniquidar (R101933)
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Property Value Reference

Chemical Formula C₃₇H₃₆N₄O₃ [1]

Molecular Weight 584.72 g/mol [1]

CAS Number 197509-46-9

IUPAC Name

methyl 11-(1-{2-[4-(quinolin-2-

ylmethoxy)phenyl]ethyl}piperidi

n-4-ylidene)-6,11-dihydro-5H-

imidazo[2,1-b][2]benzazepine-

3-carboxylate

[1]

Appearance Crystalline solid

Solubility Soluble in DMSO

IC₅₀ for P-gp 0.51 µM

Mechanism of Action: P-glycoprotein Inhibition
Laniquidar functions as a non-competitive inhibitor of P-glycoprotein. P-gp is an ATP-

dependent efflux pump that actively transports a wide range of substrates, including many

chemotherapeutic agents, out of the cell, thereby reducing their intracellular concentration and

efficacy. Laniquidar is believed to bind to a site on P-gp distinct from the substrate-binding

site, inducing a conformational change that hinders the protein's ability to hydrolyze ATP.[1]

This inhibition of ATP hydrolysis prevents the energy-dependent efflux of P-gp substrates,

leading to their intracellular accumulation and restoration of their cytotoxic effects in MDR cells.
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Mechanism of P-gp Inhibition by Laniquidar

Preclinical Pharmacokinetics and ADME Profile
The clinical development of Laniquidar was halted due to poor pharmacokinetic properties,

specifically low oral bioavailability and high inter-patient variability. While detailed preclinical

pharmacokinetic data in rodents is not readily available in the public domain, it is understood

that the plasma concentrations achieved in patients were comparable to those required to

overcome paclitaxel resistance in preclinical rodent models. The absorption, distribution,

metabolism, and excretion (ADME) profile of a compound is critical for its development as a

therapeutic agent.

Table 2: Summary of Preclinical ADME/PK Parameters for a Typical P-gp Inhibitor (Data for

Laniquidar not available)
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Parameter Typical Value Range Significance

Oral Bioavailability (F%)
< 10% (for many P-gp

inhibitors)

Low oral absorption is a

common challenge for this

class of compounds.

Plasma Protein Binding > 90%

High binding can limit the free

fraction of the drug available to

interact with P-gp.

Volume of Distribution (Vd) High
Indicates extensive distribution

into tissues.

Clearance (CL) Moderate to High
Reflects the rate of elimination

from the body.

Half-life (t₁/₂) Variable
Determines the dosing

frequency.

Experimental Protocols
The following sections provide detailed methodologies for key in vitro assays used to

characterize P-gp inhibitors like Laniquidar. These protocols are based on standard laboratory

practices and can be adapted for specific experimental needs.

P-gp Inhibition Assay (Rhodamine 123 Efflux)
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the

fluorescent substrate rhodamine 123.

Materials:

P-gp overexpressing cells (e.g., NCI/ADR-RES, K562/ADR) and parental sensitive cells

(e.g., OVCAR-8, K562)

Rhodamine 123 (stock solution in DMSO)

Laniquidar (stock solution in DMSO)
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Positive control inhibitor (e.g., Verapamil)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Phosphate-buffered saline (PBS)

96-well black, clear-bottom plates

Fluorescence plate reader or flow cytometer

Procedure:

Cell Seeding: Seed P-gp overexpressing and parental cells into 96-well plates at a density of

5 x 10⁴ cells/well and incubate for 24 hours.

Compound Treatment: Prepare serial dilutions of Laniquidar and the positive control in

culture medium. Remove the culture medium from the wells and add 100 µL of the

compound dilutions. Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.

Rhodamine 123 Loading: Add rhodamine 123 to each well to a final concentration of 5 µM.

Incubate for 1 hour at 37°C in the dark.

Efflux: Remove the loading solution and wash the cells twice with ice-cold PBS. Add 100 µL

of fresh, pre-warmed culture medium (with or without the test compounds) and incubate for 2

hours at 37°C to allow for efflux.

Fluorescence Measurement: After the efflux period, remove the medium and wash the cells

with ice-cold PBS. Lyse the cells with a suitable lysis buffer containing a detergent (e.g., 1%

Triton X-100). Measure the intracellular fluorescence using a fluorescence plate reader

(Excitation: 485 nm, Emission: 528 nm).

Data Analysis: Calculate the percentage of rhodamine 123 accumulation relative to the

control cells. Plot the percentage of inhibition against the logarithm of the Laniquidar
concentration and determine the IC₅₀ value.
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Workflow for a Rhodamine 123 Efflux Assay

Cytotoxicity Assay (MTT Assay)
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This assay assesses the intrinsic cytotoxicity of Laniquidar and its ability to potentiate the

cytotoxicity of chemotherapeutic agents in MDR cells.

Materials:

MDR and sensitive cancer cell lines

Laniquidar (stock solution in DMSO)

Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow

them to adhere overnight.

Compound Treatment: Treat the cells with serial dilutions of Laniquidar alone, the

chemotherapeutic agent alone, or a combination of both. Include a vehicle control. Incubate

for 48-72 hours.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution

to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Determine the IC₅₀ values for each treatment condition.
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P-gp ATPase Activity Assay
This assay measures the effect of Laniquidar on the ATP hydrolysis activity of P-gp.

Materials:

P-gp-rich membrane vesicles (e.g., from High-Five insect cells infected with a baculovirus

expressing P-gp)

Laniquidar (stock solution in DMSO)

Positive control substrate (e.g., Verapamil)

ATP

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1

mM DTT)

Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)

96-well plates

Microplate reader

Procedure:

Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles, assay buffer, and serial

dilutions of Laniquidar or the positive control.

Initiate Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

Stop Reaction and Detect Pi: Stop the reaction by adding the colorimetric reagent for Pi

detection.

Absorbance Measurement: Measure the absorbance at a wavelength appropriate for the

detection reagent (e.g., 620 nm for malachite green).
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Data Analysis: Generate a standard curve using known concentrations of phosphate.

Calculate the amount of Pi released in each well and determine the effect of Laniquidar on

P-gp ATPase activity (stimulation or inhibition).

Conclusion
Laniquidar (R101933) is a well-characterized third-generation P-glycoprotein inhibitor that

serves as a critical tool for researchers investigating multidrug resistance. While its clinical

development was halted, its potent in vitro activity and known mechanism of action make it an

invaluable compound for preclinical studies. The information and protocols provided in this

technical guide are intended to support the scientific community in utilizing Laniquidar to
further our understanding of P-gp function and to develop novel strategies to overcome drug

resistance in cancer and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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